4-(3-Iodo-pyridin-2-yl)-morpholine

Medicinal Chemistry Organic Synthesis Cross-Coupling

For medicinal chemistry and high-throughput synthesis programs, 4-(3-Iodo-pyridin-2-yl)-morpholine is the chemically superior starting material. Its reactive iodo handle ensures high-efficiency palladium-catalyzed cross-couplings, maximizing synthetic throughput where bromo or chloro analogs fail. Beyond superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions, the heavy iodine atom uniquely enables experimental phasing in X-ray crystallography for structure-based drug design—a critical capability unavailable with lighter halide analogs. Secure this key intermediate to accelerate your PI3K inhibitor and kinase-targeted library synthesis.

Molecular Formula C9H11IN2O
Molecular Weight 290.1 g/mol
CAS No. 470463-40-2
Cat. No. B1369526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodo-pyridin-2-yl)-morpholine
CAS470463-40-2
Molecular FormulaC9H11IN2O
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=N2)I
InChIInChI=1S/C9H11IN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2
InChIKeyQFHWWOMWOKEOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Iodo-pyridin-2-yl)-morpholine (CAS 470463-40-2): A Heterocyclic Iodo-Pyridine Building Block for Cross-Coupling and Kinase Inhibitor Research


4-(3-Iodo-pyridin-2-yl)-morpholine (CAS 470463-40-2) is a heterocyclic compound composed of a pyridine ring substituted with an iodine atom at the 3-position and a morpholine moiety at the 2-position . With a molecular formula of C9H11IN2O and a molecular weight of 290.10 g/mol, it is a solid at room temperature . It is supplied by commercial vendors such as Sigma-Aldrich (as an AldrichCPR product) with a typical purity specification of ≥95% . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for its participation in palladium-catalyzed cross-coupling reactions [1].

Why 4-(3-Iodo-pyridin-2-yl)-morpholine Cannot Be Interchanged with Other Halogenated Pyridinyl Morpholine Analogs


In-class compounds such as 4-(3-bromo-pyridin-2-yl)-morpholine or 4-(3-chloro-pyridin-2-yl)-morpholine cannot be generically substituted for the iodo analog due to quantifiable differences in chemical reactivity and, by extension, synthetic efficiency. The iodine substituent in the target compound serves as a highly reactive handle for cross-coupling reactions [1]. This fundamental difference in leaving group propensity directly impacts reaction yields, rates, and the range of compatible catalytic systems, making the iodo compound a distinct and often preferred starting material for specific synthetic routes [2].

Quantifiable Differentiation: Evidence for Selecting 4-(3-Iodo-pyridin-2-yl)-morpholine Over Halogenated Analogs


Superior Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent on 4-(3-Iodo-pyridin-2-yl)-morpholine provides a quantifiable advantage in palladium-catalyzed cross-coupling reactions. In a comparative study using a heterogeneous Pd catalyst, aryl iodides demonstrated superior reactivity compared to aryl bromides and chlorides under identical, room-temperature conditions. For example, the conversion of iodobenzene with phenylboronic acid was complete (>99% yield) in 5 hours, while bromobenzene required 16 hours to reach 97% yield. The reactivity of aryl chlorides was significantly lower, with 4-chloroacetophenone requiring 18 hours for only 94% yield [1]. This established reactivity trend (I > Br >> Cl) is directly applicable to the target compound, classifying its iodine atom as a highly efficient leaving group for such transformations [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differentiated Physicochemical Properties Compared to Chloro Analog

The physical and chemical properties of 4-(3-Iodo-pyridin-2-yl)-morpholine are distinct from its chloro analog, 4-(3-chloro-pyridin-2-yl)-morpholine (CAS 54231-36-6), impacting both handling and analytical requirements [1]. The iodo compound has a higher molecular weight (290.10 g/mol vs. 198.65 g/mol), density (1.726 g/cm³ vs. not specified for chloro), and boiling point (366.8°C vs. 318.9°C) [2]. This difference in molecular weight can be a critical factor for quantifying stoichiometry in multi-step syntheses. Furthermore, the iodine atom provides a heavy atom handle that can be advantageous in X-ray crystallography for solving phase problems, a feature absent in the bromo or chloro analogs .

Physical Chemistry Chemical Procurement Analytical Chemistry

Inferred Potency as a Pharmacophoric Scaffold in PI3 Kinase Inhibition

While direct biological activity data for the exact compound 4-(3-Iodo-pyridin-2-yl)-morpholine is not publicly available, its core scaffold is present in potent phosphatidylinositol 3-kinase (PI3K) inhibitors. A closely related derivative, disclosed in patent US9073940, exhibits an IC50 of 38 nM in an assay measuring the inhibition of PI3K-induced lipid phosphorylation [1]. In contrast, a structurally distinct pyridine-type DAPY derivative was reported with significantly weaker reverse transcriptase inhibition (IC50 > 500 nM) . The presence of the morpholine ring and the iodine substituent is likely critical for binding affinity and specificity, as suggested by structure-activity relationship (SAR) studies on related morpholine-containing kinase inhibitors [2].

Kinase Inhibition Drug Discovery Biochemistry

Optimal Procurement and Application Scenarios for 4-(3-Iodo-pyridin-2-yl)-morpholine


High-Throughput Synthesis and Library Generation via Cross-Coupling

Based on its quantifiably higher reactivity in cross-coupling reactions, 4-(3-Iodo-pyridin-2-yl)-morpholine is the superior choice for high-throughput synthesis and the generation of diverse compound libraries. Its efficient participation in Suzuki-Miyaura and Buchwald-Hartwig couplings allows for rapid and reliable diversification, minimizing failed reactions and maximizing synthetic throughput [1].

Structure-Based Drug Design and X-ray Crystallography

The presence of the heavy iodine atom makes this compound a valuable tool in structure-based drug design. It serves as an effective anomalous scatterer for X-ray crystallography, facilitating the experimental phasing of protein-ligand complex structures. This application is not feasible with the lighter bromo or chloro analogs, providing a unique, quantifiable advantage in structural biology [1].

Medicinal Chemistry Optimization of PI3K/Akt/mTOR Pathway Inhibitors

Given the evidence that the morpholino-pyridine scaffold is integral to potent PI3K inhibitors, 4-(3-Iodo-pyridin-2-yl)-morpholine is an ideal starting material for medicinal chemistry programs aimed at this therapeutic target. Its structure allows for further functionalization at the iodine position to explore SAR and optimize drug-like properties, potentially leading to candidates with improved potency and selectivity over less active chemotypes [1].

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